

# In-Depth Technical Guide: 2,3-Difluoro-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzaldehyde

Cat. No.: B1323130

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CAS Number: 676500-39-3

This technical guide provides comprehensive information on **2,3-Difluoro-4-hydroxybenzaldehyde**, a key chemical intermediate for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**2,3-Difluoro-4-hydroxybenzaldehyde** is a fluorinated aromatic aldehyde. The introduction of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, making this compound a valuable building block in medicinal chemistry.<sup>[1]</sup>

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	676500-39-3	[2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	158.11 g/mol	
Appearance	Cream or pink powder	[2]
Melting Point	138.0-145.0 °C	[2]
Purity	≥97.5% (GC)	[2]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,3-Difluoro-4-hydroxybenzaldehyde**.

Table 2: NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm
<sup>1</sup> H NMR	(Data not available in search results)
<sup>13</sup> C NMR	(Data not available in search results)
<sup>19</sup> F NMR	(Data not available in search results)

## Safety and Handling

Appropriate safety precautions should be taken when handling **2,3-Difluoro-4-hydroxybenzaldehyde**.

Table 3: Hazard Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P261: Avoid breathing dust/fumes.
H319: Causes serious eye irritation	P271: Use only outdoors or in a well-ventilated area.
H335: May cause respiratory irritation	P280: Wear protective gloves, protective clothing, eye protection and face protection.

## Experimental Protocols

### Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde

A plausible synthetic route to **2,3-Difluoro-4-hydroxybenzaldehyde** involves the ortho-formylation of a corresponding difluorophenol precursor, followed by demethylation if a methoxy-protected phenol is used. A general procedure for the formylation of a similar compound, 3,4-difluoroanisole, to yield 2,3-difluoro-6-methoxybenzaldehyde is described, which can be adapted.

Experimental Protocol: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde (precursor to **2,3-Difluoro-4-hydroxybenzaldehyde**)

- Step 1: Lithiation A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C. A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise, and the mixture is stirred for 1 hour at -75°C.[3]
- Step 2: Formylation Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added slowly, and stirring is continued at -70°C for 10 minutes.[3]
- Step 3: Work-up and Purification The reaction is quenched with acetic acid (30 mL) and water (400 mL) and warmed to 10°C. The mixture is extracted with ether (2 x 300 mL). The combined organic phases are washed sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL), then dried with anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to yield a red to orange oil, which crystallizes upon standing. Purification by recrystallization from ether/petroleum ether affords 2,3-difluoro-6-methoxybenzaldehyde.[3]

- Step 4: Demethylation (Conceptual) The resulting 2,3-difluoro-6-methoxybenzaldehyde would then undergo demethylation to yield the final product, **2,3-Difluoro-4-hydroxybenzaldehyde**. This can typically be achieved using reagents such as boron tribromide ( $\text{BBr}_3$ ) in an appropriate solvent like dichloromethane.

## Applications in Drug Discovery

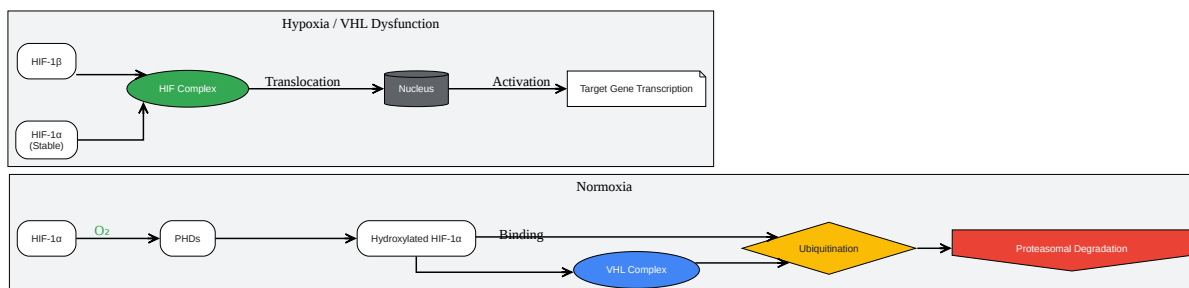
**2,3-Difluoro-4-hydroxybenzaldehyde** is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anti-cancer medications.<sup>[4]</sup>

## Intermediate for von Hippel-Lindau (VHL) E3 Ligase Ligands

A significant application of **2,3-Difluoro-4-hydroxybenzaldehyde** is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.

### VHL-HIF-1 $\alpha$ Signaling Pathway

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1 $\alpha$ ) for proteasomal degradation under normoxic conditions.<sup>[5]</sup> In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-1 $\alpha$  and the subsequent transcription of genes involved in tumor growth, angiogenesis, and metabolism.<sup>[5]</sup> Small molecule VHL ligands, synthesized from intermediates like **2,3-Difluoro-4-hydroxybenzaldehyde**, can be incorporated into PROTACs to hijack the VHL E3 ligase to degrade other disease-causing proteins.

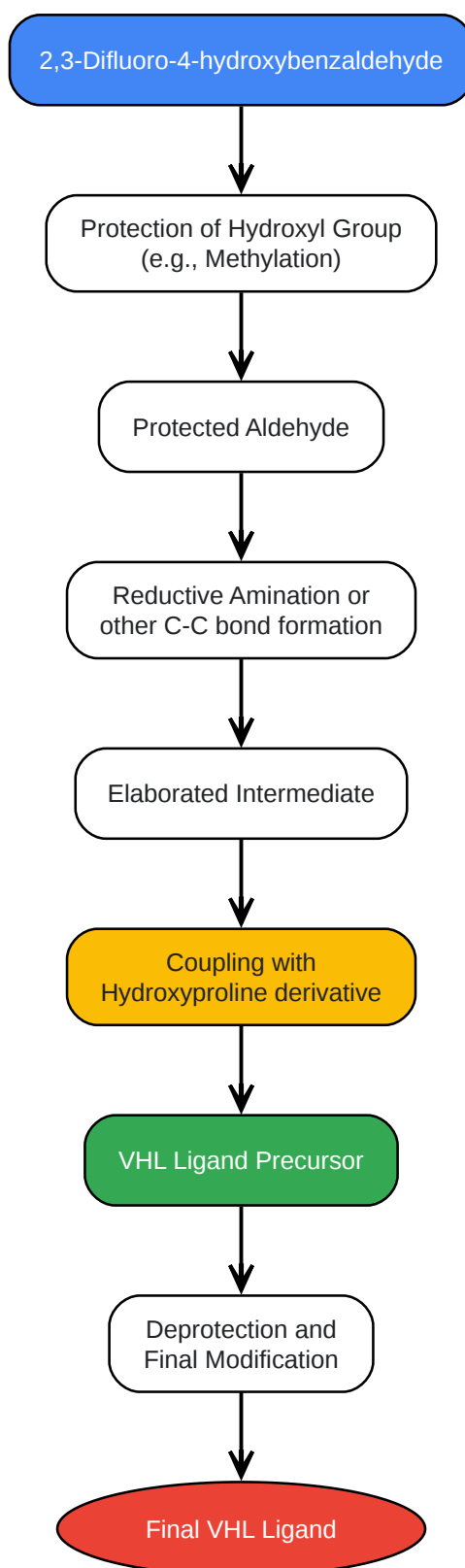


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### VHL-HIF-1α Signaling Pathway

#### Experimental Workflow: Synthesis of VHL Ligand Intermediate

The synthesis of VHL ligands often involves multi-step processes where **2,3-Difluoro-4-hydroxybenzaldehyde** serves as a foundational scaffold. A general workflow for the elaboration of this intermediate is outlined below.



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General workflow for VHL ligand synthesis.

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